3-(P-Tolyl)indolin-2-one
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Overview
Description
1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused ring system with a benzene ring and a pyrrole ring, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylphenylhydrazine with isatin under acidic conditions, leading to the formation of the indole ring system . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cyclization, to construct the indole core .
Industrial Production Methods
Industrial production of this compound often employs high-yield synthetic routes that minimize byproducts. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using reagents like aluminum chloride and acetyl chloride.
Major Products Formed
The major products formed from these reactions include substituted indoles, hydroxylated derivatives, and various functionalized indole compounds .
Scientific Research Applications
1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways. For example, it can act as an inhibitor of certain kinases, affecting cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-indol-2-one: Lacks the 4-methylphenyl group, resulting in different biological activity.
2,3-Dihydro-1H-indole: Has a different ring structure, leading to varied chemical properties.
4-Methylindole: Similar in structure but lacks the carbonyl group, affecting its reactivity.
Uniqueness
1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and potential interactions with biological targets .
Properties
Molecular Formula |
C15H13NO |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H13NO/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)16-15(14)17/h2-9,14H,1H3,(H,16,17) |
InChI Key |
MPBGHXZRLFEUGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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